6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-2-28-16-6-7-17-18(13-16)29-20(21-17)23-10-8-22(9-11-23)19(25)14-4-3-5-15(12-14)24(26)27/h3-7,12-13H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSUFUJQTLPRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the benzo[d]thiazole and piperazine derivatives, followed by their coupling with the nitrophenylmethanone moiety. Common reagents used in these reactions include ethyl bromide, piperazine, and nitrobenzene, under conditions such as refluxing in organic solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole: has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in molecular biology studies to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism by which 6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Ethoxy at position 6 may improve lipophilicity compared to smaller substituents (e.g., fluoro), affecting membrane permeability .
Biological Activity Trends: Piperazine-linked benzothiazoles with acyl groups (e.g., 4l in ) exhibit nanomolar-range antitumor and anti-HIV activity, suggesting the target compound’s nitrobenzoyl substitution could enhance similar interactions .
Pharmacological and Computational Insights
- Antitumor Potential: Compounds like 4l () inhibit tumor cell proliferation (IC₅₀: 1.2–4.8 µM), likely via intercalation or kinase inhibition. The nitro group in the target compound may enhance DNA binding or redox-mediated cytotoxicity .
- Anti-HIV Activity : Acylated piperazine derivatives (e.g., 9a in ) target HIV-1 reverse transcriptase, with IC₅₀ values <10 µM. The nitro group’s electron-withdrawing effects may stabilize enzyme-inhibitor interactions .
- Topological Polar Surface Area (TPSA): The target compound’s TPSA (~90 Ų, estimated) suggests moderate blood-brain barrier permeability compared to less polar analogues (e.g., 2-[4-(2-chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole, TPSA: 47.6 Ų) .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves (1) formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with ethoxy-substituted aldehydes under acidic conditions, and (2) coupling with a pre-synthesized 3-nitrobenzoyl-piperazine moiety using a base (e.g., KCO) in polar aprotic solvents like DMF or acetonitrile. Key parameters include temperature control (60–80°C) and reaction time (8–12 hrs) to maximize yield .
- Optimization : Monitor intermediate purity via TLC/HPLC. Adjust solvent choice (e.g., THF for milder conditions) or catalyst (e.g., CuI for click chemistry in heterocyclic coupling) to suppress side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structural integrity?
- Characterization :
- H/C NMR : Verify benzothiazole protons (δ 7.2–8.5 ppm) and ethoxy group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) .
- HRMS : Confirm molecular ion peak (CHNOS, expected m/z 435.11) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening strategies are recommended for this compound?
- Approach :
- Enzyme inhibition assays : Test against kinases or proteases due to the nitrobenzoyl-piperazine motif’s potential ATP-binding site interactions .
- Cellular viability assays : Use MTT/XTT on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Docking studies : Perform in silico simulations with AutoDock Vina to predict binding affinities to targets like PARP or HDACs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Strategy :
- Variation of substituents : Synthesize analogs with halogen (Cl, F) or methyl groups at the benzothiazole 6-position to modulate lipophilicity .
- Piperazine modifications : Replace 3-nitrobenzoyl with 4-ethoxybenzoyl or trimethoxybenzoyl groups to enhance target selectivity .
- Biological validation : Compare IC values across analogs in enzyme assays and correlate with computational descriptors (e.g., LogP, polar surface area) .
Q. How should contradictory data in biological activity be resolved (e.g., conflicting cytotoxicity results across cell lines)?
- Troubleshooting :
- Assay standardization : Ensure consistent cell passage numbers, serum conditions, and incubation times .
- Off-target profiling : Screen against unrelated enzymes (e.g., CYP450s) to rule out nonspecific interactions .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .
Q. What computational methods are effective for predicting metabolic pathways and toxicity?
- Tools :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatotoxicity risks and CYP450 interactions .
- Metabolite identification : Employ Schrödinger’s Metabolism Module to simulate Phase I/II transformations (e.g., nitro group reduction to amine) .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify key residue interactions for toxicity mitigation .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Protocol :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water) and solve structure to confirm piperazine-benzothiazole dihedral angles .
- Comparative analysis : Overlay crystallographic data with docking poses to validate bioactive conformations .
Methodological Notes
- Synthesis Challenges : Nitro group instability under reducing conditions requires careful handling; consider Boc-protection during coupling steps .
- Data Reproducibility : Document solvent lot numbers and catalyst sources (e.g., Pd/C activity varies by supplier) .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing to ensure translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
